Levothyroxine - 51-48-9

Levothyroxine

Catalog Number: EVT-272677
CAS Number: 51-48-9
Molecular Formula: C15H11I4NO4
Molecular Weight: 776.87 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
L-thyroxine is the L-enantiomer of thyroxine. It has a role as a thyroid hormone, an antithyroid drug, a human metabolite and a mouse metabolite. It is a thyroxine, an iodophenol, a 2-halophenol, a L-phenylalanine derivative and a non-proteinogenic L-alpha-amino acid. It is a conjugate acid of a L-thyroxine(1-). It is an enantiomer of a D-thyroxine. It is a tautomer of a L-thyroxine zwitterion.
Levothyroxine is a synthetically produced form of thyroxine, a major endogenous hormone secreted by the thyroid gland. Also known as L-thyroxine or the brand name product Synthroid, levothyroxine is used primarily to treat hypothyroidism, a condition where the thyroid gland is no longer able to produce sufficient quantities of the thyroid hormones T4 (tetraiodothyronine or thyroxine) and T3 (triiodothyronine or [DB00279]), resulting in diminished down-stream effects of these hormones. Without sufficient quantities of circulating thyroid hormones, symptoms of hypothyroidism begin to develop such as fatigue, increased heart rate, depression, dry skin and hair, muscle cramps, constipation, weight gain, memory impairment, and poor tolerance to cold temperatures. In response to Thyroid Stimulating Hormone (TSH) release by the pituitary gland, a normally functioning thyroid gland will produce and secrete T4, which is then converted through deiodination (by type I or type II 5′-deiodinases) into its active metabolite T3. While T4 is the major product secreted by the thyroid gland, T3 exerts the majority of the physiological effects of the thyroid hormones; T4 and T3 have a relative potency of ~1:4 (T4:T3). T4 and T3 act on nearly every cell of the body, but have a particularly strong effect on the cardiac system. As a result, many cardiac functions including heart rate, cardiac output, and systemic vascular resistance are closely linked to thyroid status. Prior to the development of levothyroxine, [DB09100] or desiccated thyroid, used to be the mainstay of treatment for hypothyroidism. However, this is no longer recommended for the majority of patients due to several clinical concerns including limited controlled trials supporting its use. Desiccated thyroid products contain a ratio of T4 to T3 of 4.2:1, which is significantly lower than the 14:1 ratio of secretion by the human thyroid gland. This higher proportion of T3 in desiccated thyroid products can lead to supraphysiologic levels of T3 which may put patients at risk of thyrotoxicosis if thyroid extract therapy is not adjusted according to the serum TSH.
Thyroxine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Levothyroxine is a l-Thyroxine.
Levothyroxine is a natural product found in Homo sapiens and Bos taurus with data available.
Levothyroxine is a synthetic levoisomer of thyroxine (T4), similar to the endogenous hormone produced by the thyroid gland. Thyroxine is de-iodinated to form triiodothyronine (T3) in the peripheral tissues. T3 enters the cell and binds to nuclear thyroid hormone receptors, and the hormone-receptor complex in turn triggers gene expression and produces proteins required in the regulation of cellular respiration, thermogenesis, cellular growth and differentiation, and metabolism of proteins, carbohydrates and lipids. T4 and T3 also possess cardiac stimulatory effect.
Levothyroxine Sodium is the sodium salt of levothyroxine, a synthetic levoisomer of thyroxine (T4) that is similar to the endogenous hormone produced by the thyroid gland. In peripheral tissues, levothyroxine is deiodinated by 5'-deiodinase to form triiodothyronine (T3). T3 enters the cell and binds to nuclear thyroid hormone receptors; the activated hormone-receptor complex in turn triggers gene expression and produces proteins required in the regulation of cellular respiration; thermogenesis; cellular growth and differentiation; and the metabolism of proteins, carbohydrates and lipids. T3 also exhibits cardiostimulatory effects.
Thyroxine is a hormone synthesized and secreted by the thyroid gland containing four iodine atoms and is converted to triiodothyronine (T3) in the body, influencing metabolism and organ function.
The major hormone derived from the thyroid gland. Thyroxine is synthesized via the iodination of tyrosines (MONOIODOTYROSINE) and the coupling of iodotyrosines (DIIODOTYROSINE) in the THYROGLOBULIN. Thyroxine is released from thyroglobulin by proteolysis and secreted into the blood. Thyroxine is peripherally deiodinated to form TRIIODOTHYRONINE which exerts a broad spectrum of stimulatory effects on cell metabolism.
See also: Levothyroxine; Liothyronine (component of); Levothyroxine; liothyronine; thyroid (component of) ... View More ...
Future Directions
  • Personalized Levothyroxine Therapy: Developing personalized approaches to Levothyroxine treatment based on an individual's genetic makeup, lifestyle factors, and other relevant parameters. This could lead to more precise dosing and improved outcomes for patients with hypothyroidism. []
  • Novel Drug Delivery Systems: Exploring new drug delivery systems for Levothyroxine to overcome challenges associated with its poor solubility and stability. This could involve developing nanoparticles, microspheres, or other innovative formulations. []
  • Investigating the Role of Deiodinases: Further investigating the role of deiodinases in regulating Levothyroxine's activity and the potential for targeting these enzymes for therapeutic purposes. []

Liothyronine (Triiodothyronine)

  • Compound Description: Liothyronine, also known as triiodothyronine (T3), is a naturally occurring thyroid hormone. It is more potent than levothyroxine and has a shorter half-life. []
  • Relevance: Liothyronine is a related compound to Levothyroxine as it is also a thyroid hormone and is sometimes used in combination with levothyroxine to treat hypothyroidism. [, ] Some studies suggest that patients with a specific polymorphism in the deiodinase 2 enzyme, which converts thyroxine to triiodothyronine, may experience greater symptomatic improvement with combined levothyroxine and liothyronine therapy. [] One study explored the cost-effectiveness of adding liothyronine to levothyroxine treatment for patients with persistent hypothyroidism symptoms. []

Thyroxine

  • Compound Description: Thyroxine (T4) is a hormone produced by the thyroid gland. It is a prohormone of triiodothyronine (T3). []
  • Relevance: Thyroxine is the naturally occurring form of Levothyroxine, which is the synthetic form of T4. [] Levothyroxine is commonly prescribed to replace thyroxine in individuals with hypothyroidism. [, , , , , , , , , , ]

Thyroid-Stimulating Hormone (TSH)

  • Compound Description: Thyroid-stimulating hormone (TSH) is a pituitary hormone that stimulates the thyroid gland to produce thyroxine (T4) and triiodothyronine (T3). []
  • Relevance: Levothyroxine therapy aims to normalize TSH levels in patients with hypothyroidism. [, , , , , , ] Elevated TSH levels indicate an underactive thyroid, often prompting the initiation of levothyroxine treatment. [, , , ] Conversely, suppressed TSH levels may indicate overtreatment with levothyroxine. [, ]

Antithyroid Peroxidase (anti-TPO) Antibodies

  • Compound Description: Antithyroid peroxidase antibodies are autoantibodies that target thyroid peroxidase, an enzyme involved in thyroid hormone synthesis. The presence of these antibodies is a hallmark of Hashimoto's thyroiditis, an autoimmune disorder that is the most common cause of hypothyroidism. [, , ]
  • Relevance: Levothyroxine treatment may impact the levels of anti-TPO antibodies in patients with Hashimoto's thyroiditis. [, ] Some studies suggest that levothyroxine replacement can decrease oxidative stress and increase antioxidant status in patients with Hashimoto’s thyroiditis, potentially influencing anti-TPO antibody levels. []

Thyroglobulin Antibodies (anti-TG)

  • Compound Description: Thyroglobulin antibodies (anti-TG) are autoantibodies that target thyroglobulin, a protein involved in thyroid hormone synthesis. Like anti-TPO antibodies, the presence of anti-TG antibodies is often associated with autoimmune thyroid disorders. []
  • Relevance: Levothyroxine treatment may affect anti-TG antibody levels in individuals with autoimmune hypothyroidism. [] Studies suggest that levothyroxine replacement may lead to decreased anti-TG antibody titers, although the clinical significance of this finding requires further investigation. []

25-Hydroxyvitamin D

  • Compound Description: 25-hydroxyvitamin D is the major circulating form of vitamin D in the body. It plays a role in calcium absorption and bone health. []
  • Relevance: Some studies suggest a potential link between 25-hydroxyvitamin D levels and thyroid function. [] In patients with autoimmune hypothyroidism, levothyroxine treatment has been associated with increased 25-hydroxyvitamin D levels, suggesting a possible interaction between thyroid hormone and vitamin D metabolism. []

Soluble CD40 Ligand (sCD40L)

  • Compound Description: Soluble CD40 ligand (sCD40L) is a protein primarily expressed by activated platelets. It is involved in inflammation and has been linked to cardiovascular events. []
  • Relevance: Studies have investigated the relationship between sCD40L levels and thyroid function, particularly in the context of cardiovascular risk. [] Some findings suggest that overt and subclinical hypothyroid patients may exhibit decreased sCD40L levels compared to healthy individuals, and levothyroxine replacement might increase sCD40L levels in these patients. []

Famotidine

  • Compound Description: Famotidine is a histamine H2-receptor antagonist that reduces the production of stomach acid. It is commonly used to treat gastroesophageal reflux disease (GERD) and peptic ulcers. []

Esomeprazole

  • Compound Description: Esomeprazole is a proton pump inhibitor that blocks acid production in the stomach. It is used to treat conditions like GERD, peptic ulcer disease, and Zollinger-Ellison syndrome. []

Ezetimibe

  • Compound Description: Ezetimibe is a lipid-lowering medication that reduces cholesterol absorption in the intestine. It is often used in combination with statins to manage high cholesterol levels. []

Soy Protein

  • Compound Description: Soy protein is a plant-based protein derived from soybeans. It is a complete protein, meaning it contains all nine essential amino acids. []
  • Relevance: Soy protein is relevant to Levothyroxine due to its potential to interfere with levothyroxine absorption. [] One case report highlighted the need for increased levothyroxine dosage in a patient consuming a soy protein supplement. [] It is recommended to separate the intake of soy products and levothyroxine to avoid potential absorption interactions. []

Bexarotene

  • Compound Description: Bexarotene is a retinoid X receptor (RXR) agonist used to treat cutaneous T-cell lymphoma (CTCL). One side effect of bexarotene treatment is hypothyroidism. []
  • Relevance: The relationship between bexarotene and Levothyroxine arises because levothyroxine is often prescribed to manage bexarotene-induced hypothyroidism. [] Interestingly, research suggests that levothyroxine, while necessary, may activate the αVβ3 integrin overexpressed in CTCL, potentially interfering with bexarotene's antineoplastic effects. []
Source and Classification

L-thyroxine is classified as a thyroid hormone and is derived from the amino acid tyrosine, which undergoes iodination and coupling processes in the thyroid gland to form the active hormones. The primary source of L-thyroxine for therapeutic use is through chemical synthesis, although it can also be extracted from animal thyroid glands.

Synthesis Analysis

Methods and Technical Details

L-thyroxine can be synthesized through several methods, with the most common being chemical synthesis via iodination of tyrosine derivatives. The synthesis typically involves:

  1. Iodination: The process begins with the iodination of tyrosine to form monoiodotyrosine and diiodotyrosine.
  2. Coupling: These iodinated tyrosines are then coupled enzymatically to produce thyroxine (L-thyroxine) via the enzyme thyroperoxidase.
  3. Purification: Following synthesis, L-thyroxine is purified using techniques such as crystallization or chromatography to achieve pharmaceutical-grade quality.

Recent advancements have introduced ionic liquid formulations to enhance bioavailability and stability during synthesis, utilizing choline-based ionic liquids combined with L-thyroxine for improved therapeutic efficacy .

Chemical Reactions Analysis

Reactions and Technical Details

L-thyroxine participates in various biochemical reactions within the body:

  1. Deiodination: In peripheral tissues, L-thyroxine can be converted into triiodothyronine (T3), which is more biologically active.
  2. Binding: It binds to thyroid hormone receptors in target cells, influencing gene expression related to metabolism.

The reactions involving L-thyroxine are crucial for maintaining metabolic homeostasis and are often studied using techniques like ultra-high-pressure liquid chromatography with tandem mass spectrometry for quantification in biological samples .

Mechanism of Action

Process and Data

L-thyroxine exerts its effects primarily through genomic mechanisms:

  1. Receptor Binding: Once in circulation, L-thyroxine binds to thyroid hormone receptors located in the nucleus of target cells.
  2. Gene Regulation: This binding activates or represses specific genes involved in metabolic processes such as protein synthesis, carbohydrate metabolism, and lipid metabolism.

The physiological effects include increased basal metabolic rate, enhanced oxygen consumption, and stimulation of protein synthesis .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Odor: Odorless
  • Stability: Stable under normal conditions but sensitive to light.

Chemical Properties

  • pH Range: Typically neutral (pH 7)
  • Thermal Stability: Decomposes upon heating above 235 °C.
  • Solubility Characteristics: Highly soluble in water; solubility increases with temperature.

Thermogravimetric analysis indicates that L-thyroxine loses moisture at lower temperatures before decomposing at higher temperatures .

Applications

Scientific Uses

L-thyroxine has several important applications:

  1. Medical Treatment: It is primarily used to treat hypothyroidism by restoring normal levels of thyroid hormones in patients.
  2. Diagnostic Tool: Used in tests for assessing thyroid function and diagnosing disorders related to thyroid hormone levels.
  3. Research Applications: Investigated for its role in metabolic studies and endocrine disruption assessments in various environmental studies .
Molecular Mechanisms of L-Thyroxine Action

Nuclear Receptor-Mediated Genomic Signaling Pathways

L-thyroxine (T4) exerts its primary physiological effects through genomic signaling pathways mediated by thyroid hormone receptors (TRs). TRs are ligand-activated transcription factors belonging to the nuclear receptor superfamily. The biologically active metabolite triiodothyronine (T3), derived from T4, binds with significantly higher affinity (Kd = 0.06 nM) to TRs compared to T4 (Kd = 2 nM), largely due to steric hindrance from T4's additional iodine atom at the 5' position [5] [8]. Two genes, THRA and THRB, encode multiple TR isoforms through alternative splicing: TRα1, TRβ1, TRβ2, and TRβ3 are T3-binding isoforms, while TRα2 and TRα3 function as antagonists [8].

TRs bind to thyroid hormone response elements (TREs) in target genes as heterodimers with retinoid X receptors (RXRs) or homodimers. In the unliganded state, TRs recruit corepressors (NCoR, SMRT) that associate with histone deacetylases (HDACs), maintaining chromatin in a transcriptionally repressed state. T3 binding induces a conformational change that releases corepressors and recruits coactivators (SRC-1, SRC-2, SRC-3, P/CAF) with histone acetyltransferase (HAT) activity, facilitating transcriptional activation [8]. The tissue-specific distribution of TR isoforms underlies differential physiological responses:

Table 1: Thyroid Hormone Receptor Isoform Distribution and Functions

IsoformPrimary TissuesKey Physiological Roles
TRα1Heart, skeletal muscle, brain, adipose tissueCardiac chronotropy, thermogenesis, CNS development
TRβ1Liver, kidney, cochleaCholesterol metabolism, hearing function
TRβ2Hypothalamus, pituitary, retinaNegative feedback regulation, cone photoreceptor development
TRβ3Kidney, liver, lungMetabolic regulation

TREs exhibit considerable structural diversity, with direct repeats (DR4), inverted palindromes (F2), and everted palindromes. Recent chromatin immunoprecipitation sequencing (ChIP-seq) studies reveal that only ~30 genes contain canonical TREs, while hundreds of thyroid hormone-responsive genes are regulated indirectly through transcription factor cascades [8]. For example, T3 upregulates hepatic GLUT2 expression and downregulates Akt2, collectively enhancing hepatic glucose output while suppressing glycogen synthesis [8].

Non-Genomic Signaling via Integrin ανβ3 Interactions

L-thyroxine initiates rapid cellular responses (seconds to minutes) through non-genomic mechanisms mediated by plasma membrane integrin ανβ3. This receptor contains a specific binding site for thyroid hormones at the RGD recognition domain, with distinct sites for T4 and T3. T4 binding triggers conformational changes that activate downstream signaling cascades independent of nuclear translocation or gene transcription [8] [10].

Integrin ανβ3 activation by T4 stimulates:

  • Mitogen-activated protein kinase (MAPK) cascade: Phosphorylation of ERK1/2 regulates transcription factors (CREB, STATs), influencing cell proliferation and differentiation.
  • Phosphatidylinositol 3-kinase (PI3K) pathway: Generation of PIP3 activates Akt/PKB, modulating glucose transport and anti-apoptotic signals.
  • Ion channel regulation: Rapid modulation of Na+/K+-ATPase and Ca2+ channels in cardiac and neuronal tissues.

Table 2: Key Non-Genomic Signaling Pathways Activated by T4-Integrin ανβ3 Interaction

Signaling PathwayKey EffectorsBiological Consequences
MAPK/ERKRas → Raf → MEK → ERKCell proliferation, differentiation
PI3K/AktPI3K → PDK1 → AktGlucose uptake, cell survival
Calcium SignalingPLCγ → IP3 → Ca2+ releaseMuscle contraction, neuronal excitability
PKC ActivationDAG → PKC isoformsEnzyme activation, receptor phosphorylation

These pathways exhibit hormone specificity: T4 preferentially activates PI3K, while T3 predominantly stimulates MAPK. The integrin-mediated signaling explains thyroid hormone effects in tissues lacking nuclear TRs and contributes to the angiogenic and proliferative actions observed in hyperthyroid states [8]. In cancer cells, T4-integrin signaling promotes cytoskeletal reorganization and increases the metastatic potential through matrix metalloproteinase activation [10].

Modulation of Deiodinase Enzymes (D1, D2, D3)

The bioactivity of L-thyroxine is dynamically regulated by a family of selenocysteine-containing deiodinases that control tissue-specific activation and inactivation through regioselective deiodination. Three isoforms exhibit distinct catalytic properties and tissue distributions:

Type 1 deiodinase (DIO1)

  • Location: Liver, kidney, thyroid
  • Catalyzes: 5'-deiodination (T4→T3) and 5-deiodination (T4→rT3, T3→T2)
  • Properties: High Km (~1-2 µM), inhibited by propylthiouracil (PTU)
  • Role: Primary source of plasma T3, clearance of rT3 [5] [9]

Type 2 deiodinase (DIO2)

  • Location: Brain, pituitary, brown adipose tissue, skeletal muscle, tanycytes
  • Catalyzes: 5'-deiodination (T4→T3)
  • Properties: Low Km (<1 nM), not PTU-sensitive
  • Regulation: Substrate-induced enzyme ubiquitination (T4 exposure reduces DIO2 half-life from 40 min to 15 min). Tanycytes uniquely maintain DIO2 activity through USP33-mediated deubiquitination [2] [9]

Type 3 deiodinase (DIO3)

  • Location: Placenta, fetal tissues, adult CNS
  • Catalyzes: 5-deiodination (T4→rT3, T3→T2)
  • Properties: Inactivating enzyme, protects tissues from excess thyroid hormone
  • Regulation: Increased expression during development and critical illness [5] [9]

Table 3: Deiodinase Enzyme Characteristics

ParameterDIO1DIO2DIO3
Regioselectivity5'/55'5
Substrate PreferencerT3 > T4T4 > rT3T3 > T4
Tissue DistributionLiver, kidney, thyroidBrain, pituitary, BAT, musclePlacenta, brain, fetal tissues
Cellular LocalizationPlasma membraneEndoplasmic reticulumPlasma membrane
Response to T4Substrate activationUbiquitin-mediated degradationTranscriptional upregulation

The deiodinases create tissue-specific thyroid hormone landscapes: Tanycytes in the mediobasal hypothalamus express DIO2, converting T4 to T3 that regulates TRH neurons. Conversely, cortical astrocytes rapidly degrade DIO2 upon T4 exposure, limiting T3 production [2]. During non-thyroidal illness, reduced DIO1 and DIO2 activities combined with elevated DIO3 cause the "low T3 syndrome" characterized by decreased T3 and increased rT3 levels [9].

Cross-Talk with Hypothalamic-Pituitary-Thyroid Axis Regulation

L-thyroxine participates in a classic neuroendocrine feedback loop where circulating T4 and T3 regulate their own production through actions at hypothalamic and pituitary levels. Thyrotropin-releasing hormone (TRH) neurons in the paraventricular nucleus (PVN) of the hypothalamus stimulate thyrotrophs in the anterior pituitary to secrete thyroid-stimulating hormone (TSH), which promotes thyroid hormone synthesis and release [3] [6].

T4 crosses the blood-brain barrier via monocarboxylate transporters (MCT8, MCT10) and organic anion transporter polypeptides (OATP1C1). Cryo-EM structures reveal MCT8's thyroxine-binding mechanism: T4 docks in a hydrophobic pocket with its carboxyl group forming a salt bridge with Arg371 (TMH8) and amino group oriented toward Asn119 (NTD lobe). Binding induces conformational changes that trigger substrate translocation [1] [4].

Table 4: Thyroid Hormone Transporters in HPT Axis Regulation

TransporterStructural FeaturesThyroxine Affinity (Kd)Tissue DistributionFunctional Significance
MCT8 (SLC16A2)12 transmembrane helices, outward/inward states8.9 µMBlood-brain barrier, hypothalamus, pituitaryCritical for neuronal T4 uptake; mutations cause Allan-Herndon-Dudley syndrome
MCT10 (SLC16A10)49% identity with MCT88.9 µMIntestine, kidney, placentaAromatic amino acid/thyroid hormone transporter
OATP1C1 (SLCO1C1)12 transmembrane domainsHigh for T4Blood-brain barrier, tanycytesSelective T4 uptake into brain

Within the hypothalamus, tanycytes convert T4 to T3 via DIO2, which then suppresses TRH gene expression through TRβ2-mediated negative feedback. At the pituitary level, TSH synthesis is inhibited directly by T3 binding to TRβ2 in thyrotrophs. This feedback exhibits log-linear sensitivity: a 50% decrease in free T4 causes a 10-fold TSH increase, while a 50% free T4 increase suppresses TSH to undetectable levels [3] [6].

The axis adapts to physiological demands through:

  • Tanycyte plasticity: Cold exposure increases DIO2 activity in tanycytes, elevating local T3 concentrations that inhibit TRH neurons, thereby stimulating TSH release [2].
  • MCT8 regulation: Silychristin inhibits MCT8 (Kd = 44.5-56.9 nM) by locking it in an outward-facing conformation, preventing T4 transport without affecting MCT10 [1] [4].
  • Ultrashort feedback: TSH directly modulates thyrocyte activity through receptor internalization and downregulation.

Table 5: Molecular Components of HPT Axis Feedback Regulation

ComponentMolecular MechanismFunctional Outcome
Hypothalamic TRH neuronsT3-TRβ binding to negative TRESuppression of TRH synthesis
Pituitary thyrotrophsT3-TRβ2 binding to TSHβ geneInhibition of TSH synthesis
TanycytesUSP33-mediated DIO2 stabilizationEnhanced T4→T3 conversion
Thyroid follicular cellsTSH receptor → cAMP/IP3 signalingThyroglobulin iodination, hormone release

Properties

CAS Number

51-48-9

Product Name

L-thyroxine

IUPAC Name

(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid

Molecular Formula

C15H11I4NO4

Molecular Weight

776.87 g/mol

InChI

InChI=1S/C15H11I4NO4/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23/h1-2,4-5,12,21H,3,20H2,(H,22,23)/t12-/m0/s1

InChI Key

XUIIKFGFIJCVMT-LBPRGKRZSA-N

SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])[NH3+]

Solubility

Slightly soluble in water
Insoluble in ethanol, benzene

Synonyms

3,5,3',5'-Tetraiodothyronine
Berlthyrox
Dexnon
Eferox
Eltroxin
Eltroxine
Euthyrox
Eutirox
L Thyrox
L Thyroxin beta
L Thyroxin Henning
L Thyroxine
L Thyroxine Roche
L-3,5,3',5'-Tetraiodothyronine
L-Thyrox
L-Thyroxin beta
L-Thyroxin Henning
L-Thyroxine
L-Thyroxine Roche
Lévothyrox
Levo T
Levo-T
Levothroid
Levothyroid
Levothyroxin Deladande
Levothyroxin Delalande
Levothyroxine
Levothyroxine Sodium
Levoxine
Levoxyl
Novothyral
Novothyrox
O-(4-Hydroxy-3,5-diiodophenyl) 3,5-diiodo-L-tyrosine
O-(4-Hydroxy-3,5-diiodophenyl)-3,5-diiodotyrosine
Oroxine
Sodium Levothyroxine
Synthroid
Synthrox
T4 Thyroid Hormone
Thevier
Thyrax
Thyroid Hormone, T4
Thyroxin
Thyroxine
Tiroidine
Tiroxina Leo
Unithroid

Canonical SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N

Isomeric SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@@H](C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.